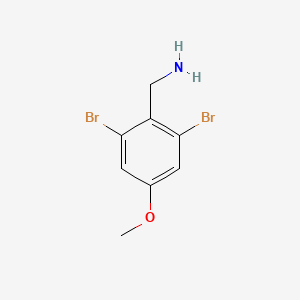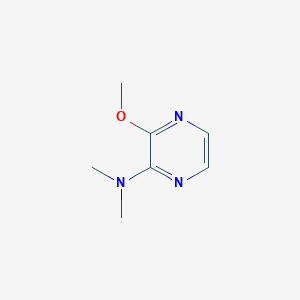![molecular formula C7H7NO4S2 B13151240 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is a heterocyclic compound characterized by its unique structure, which includes a dithiazole ring fused with a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylbenzothiazole with sulfur and oxidizing agents to introduce the dithiazole ring and the tetraoxide functionalities .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dithiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or dithiazole rings .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its electronic properties enable it to participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Similar in structure but lacks the dithiazole ring and tetraoxide functionalities.
Benzodithiazole: Shares the dithiazole ring but differs in the position of sulfur atoms and oxidation state.
Uniqueness: 2-Methyl-2H-benzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is unique due to its combination of a dithiazole ring and tetraoxide functionalities, which impart distinct electronic and chemical properties. This uniqueness makes it valuable in applications requiring specific redox behavior and coordination chemistry .
Eigenschaften
Molekularformel |
C7H7NO4S2 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
2-methyl-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H7NO4S2/c1-8-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 |
InChI-Schlüssel |
GAVXQCZYLHSNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1S(=O)(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)



![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)









